Cas no 2228515-28-2 (4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one)

4-2-(Pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine moiety and an oxazolidin-2-one ring. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrrolidine and oxazolidinone functional groups enhance its versatility in synthetic applications, particularly in the development of bioactive molecules. Its rigid framework and electron-rich nitrogen atoms contribute to selective binding interactions, which may be leveraged in the design of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its utility in research and pharmaceutical development.
4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one structure
2228515-28-2 structure
Product Name:4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
CAS No:2228515-28-2
MF:C12H15N3O2
MW:233.266402482986
CID:6504533
PubChem ID:165684737
Update Time:2025-06-09

4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
    • 4-[2-(pyrrolidin-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
    • 2228515-28-2
    • EN300-1733396
    • Inchi: 1S/C12H15N3O2/c16-12-14-10(8-17-12)9-4-3-5-13-11(9)15-6-1-2-7-15/h3-5,10H,1-2,6-8H2,(H,14,16)
    • InChI Key: AIHJJQVJTAANDP-UHFFFAOYSA-N
    • SMILES: O1C(NC(C1)C1=CC=CN=C1N1CCCC1)=O

Computed Properties

  • Exact Mass: 233.116426730g/mol
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.5Ų

4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one

Research Brief on 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2228515-28-2): Recent Advances and Applications

The compound 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2228515-28-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's oxazolidinone core, coupled with a pyrrolidinyl-pyridine moiety, suggests promising interactions with biological targets, particularly in the context of infectious diseases and neurological disorders.

Recent studies have highlighted the synthetic pathways for 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one, with a focus on optimizing yield and purity. One notable approach involves a multi-step synthesis starting from commercially available pyridine derivatives, followed by sequential functionalization to introduce the pyrrolidine and oxazolidinone rings. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity, ensuring its suitability for further biological evaluation.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one exhibits moderate inhibitory effects against certain bacterial strains, particularly Gram-positive organisms. This suggests its potential as a scaffold for developing novel antibiotics, especially in light of rising antimicrobial resistance. Additionally, molecular docking studies have revealed favorable binding interactions with bacterial ribosomal subunits, further supporting its mechanism of action.

Beyond its antimicrobial properties, recent research has explored the compound's potential in neuropharmacology. The pyrrolidinyl moiety is known to interact with neurotransmitter receptors, and early-stage investigations indicate that 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one may modulate dopaminergic and serotonergic pathways. These findings open new avenues for its application in treating neurological and psychiatric disorders, although further in vivo studies are required to validate these effects.

Despite these promising results, challenges remain in the development of 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academia and industry will be crucial to advancing this compound into clinical trials.

In conclusion, 4-2-(pyrrolidin-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one represents a versatile and promising candidate in medicinal chemistry. Its dual potential as an antimicrobial and neuroactive agent underscores the importance of continued research. Future studies should focus on optimizing its pharmacological properties and elucidating its precise mechanisms of action, paving the way for its eventual therapeutic application.

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